molecular formula C16H22N2O5S B2491845 N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide CAS No. 2097924-08-6

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Cat. No. B2491845
CAS RN: 2097924-08-6
M. Wt: 354.42
InChI Key: ODMYNQILOFYZTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves various chemical reactions, typically starting from specific sulfonyl chlorides reacting with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involved reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, characterized by FTIR, NMR, XRD, and thermal analysis, using DFT for molecular geometry and vibrational frequencies analysis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Molecular Structure Analysis

X-ray diffraction (XRD) is commonly used to determine the crystal structure of sulfonamide compounds, providing detailed insights into the molecular geometry. For instance, studies have utilized XRD alongside DFT calculations to compare and validate the experimental and theoretical molecular structures, offering insights into stability, hyperconjugative interactions, and charge delocalization (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, forming complex structures with metals or other organic molecules. Their bonding nature and structure can be deduced from physical, spectral, and analytical data. Such compounds often exhibit significant antibacterial and antifungal activities (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties, including thermal stability and crystallization behavior, can be studied using thermal analysis methods like TGA and DTA. These methods help in understanding the thermal stability and decomposition patterns of sulfonamide compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2013).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity and interaction with other molecules, can be explored through NBO analysis, HOMO-LUMO studies, and molecular electrostatic potential calculations. These analyses provide insights into the molecule's stability, charge transfer processes, and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Scientific Research Applications

Cytotoxicity and Enzyme Inhibition

Sulfonamide derivatives, including those with methoxylated pyrazoline and benzene sulfonamide moieties, have been investigated for their cytotoxic activities against tumor and non-tumor cell lines. These compounds also exhibit inhibitory effects on carbonic anhydrase isoenzymes, which are relevant for treating conditions like glaucoma, epilepsy, and mountain sickness. Some derivatives have shown superior inhibitory activity compared to the reference compound acetazolamide, making them potential candidates for further pharmacological studies (Kucukoglu et al., 2016).

Antimicrobial and Antifungal Activity

Sulfonamide-derived compounds, when synthesized and characterized along with their transition metal complexes, have shown moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. This highlights their potential as lead compounds for the development of new antimicrobial and antifungal agents (Chohan & Shad, 2011).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Novel sulfonamides carrying biologically active moieties have been evaluated for their ability to inhibit VEGFR-2, a key target in cancer therapy due to its role in angiogenesis. Some derivatives exhibited significant activity as VEGFR-2 inhibitors, suggesting their utility in the development of anticancer agents (Ghorab et al., 2016).

Antioxidant Activity

Pyrazole-based sulfonamide derivatives have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. These findings support their potential application in treating oxidative stress-related diseases (Badgujar, More, & Meshram, 2018).

Polymorphism and Material Science Applications

Research into the polymorphism of aromatic sulfonamides with fluorine groups has provided insights into the effects of fluorine on the polymorphism of these compounds. This research is relevant for the development of materials with tailored physical properties, including stability and solubility (Terada et al., 2012).

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-12-18-15(9-23-12)13-5-7-14(8-6-13)24(19,20)17-10-16(2,22-4)11-21-3/h5-9,17H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMYNQILOFYZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

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